
2-Bromo-6-fluorobenzotiazol
Descripción general
Descripción
2-Bromo-6-fluorobenzothiazole is a heterocyclic compound that contains both bromine and fluorine atoms attached to a benzothiazole ring.
Aplicaciones Científicas De Investigación
2-Bromo-6-fluorobenzothiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Biological Research: It is employed in the study of biological processes and as a probe in biochemical assays.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
Pharmacokinetics
Based on its chemical structure, it is predicted to have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is estimated to be around 2.3 to 3.26 , suggesting that it may have good bioavailability.
Action Environment
It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound’s stability and activity could be affected by factors such as temperature, light, and oxygen exposure.
Análisis Bioquímico
Biochemical Properties
It is known that benzothiazole derivatives, to which 2-Bromo-6-fluorobenzothiazole belongs, have diverse biological activities such as antibacterial, fungicidal, and anticancer properties .
Cellular Effects
It is known that benzothiazole derivatives can inhibit photosynthetic electron transport in spinach chloroplasts . This suggests that 2-Bromo-6-fluorobenzothiazole may also influence cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit photosynthesis by binding to photosystem II . This suggests that 2-Bromo-6-fluorobenzothiazole may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can exhibit long-term effects on cellular function . This suggests that 2-Bromo-6-fluorobenzothiazole may also exhibit temporal changes in its effects, potentially involving changes in the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that benzothiazole derivatives can exhibit toxic or adverse effects at high doses . This suggests that 2-Bromo-6-fluorobenzothiazole may also exhibit dosage-dependent effects, potentially involving threshold effects, toxic effects at high doses, and other dosage-dependent phenomena.
Metabolic Pathways
It is known that benzothiazole derivatives can interact with various enzymes and cofactors . This suggests that 2-Bromo-6-fluorobenzothiazole may also be involved in various metabolic pathways, potentially involving interactions with enzymes or cofactors, effects on metabolic flux, or changes in metabolite levels.
Transport and Distribution
It is known that benzothiazole derivatives can interact with various transporters or binding proteins . This suggests that 2-Bromo-6-fluorobenzothiazole may also be transported and distributed within cells and tissues, potentially involving interactions with transporters or binding proteins, and effects on its localization or accumulation.
Subcellular Localization
It is known that benzothiazole derivatives can be localized to specific compartments or organelles . This suggests that 2-Bromo-6-fluorobenzothiazole may also exhibit subcellular localization, potentially involving targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluorobenzothiazole typically involves the bromination and fluorination of benzothiazole derivatives. One common method involves the reaction of 2-aminobenzenethiol with bromine and fluorine sources under controlled conditions. For example, the reaction of 2-aminobenzenethiol with bromine in the presence of a fluorinating agent can yield 2-Bromo-6-fluorobenzothiazole .
Industrial Production Methods
Industrial production of 2-Bromo-6-fluorobenzothiazole often employs similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-fluorobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzothiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups attached to the benzothiazole ring. These derivatives are often used as intermediates in the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chlorobenzothiazole: Similar in structure but with a chlorine atom instead of fluorine.
2-Fluoro-6-bromobenzothiazole: Similar in structure but with the positions of bromine and fluorine atoms swapped.
2-Amino-6-fluorobenzothiazole: Contains an amino group instead of a bromine atom.
Uniqueness
2-Bromo-6-fluorobenzothiazole is unique due to the presence of both bromine and fluorine atoms on the benzothiazole ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its unique reactivity and stability make it a valuable intermediate in synthetic chemistry and a useful tool in scientific research .
Propiedades
IUPAC Name |
2-bromo-6-fluoro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNS/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIANOUBNTGQAID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467512 | |
| Record name | 2-Bromo-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152937-04-7 | |
| Record name | 2-Bromo-6-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

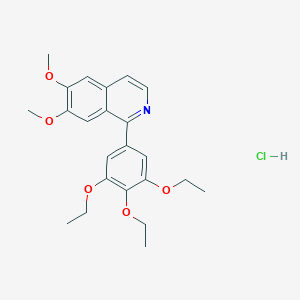
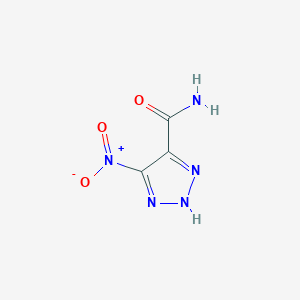
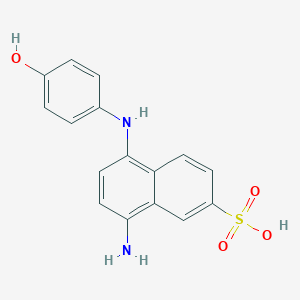
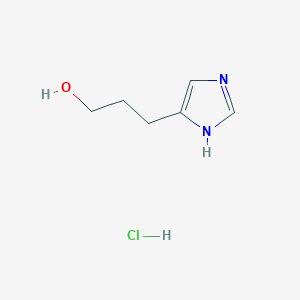
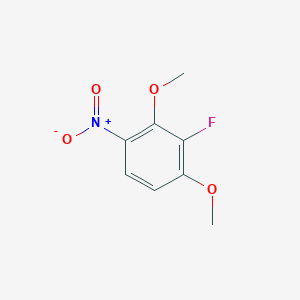




![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B131684.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)

